REACTION_CXSMILES
|
S(=O)(=O)(O)[OH:2].[OH2:6].[F:7][C:8]1[CH:15]=[C:14]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:13]=[CH:12][C:9]=1[C:10]#N>C(O)(=O)C>[F:7][C:8]1[CH:15]=[C:14]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:13]=[CH:12][C:9]=1[C:10]([OH:2])=[O:6]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
compound 21
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)CCCCC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The stirred mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 48 h
|
Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
cooled in a refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
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DISSOLUTION
|
Details
|
The product was dissolved in ether
|
Type
|
EXTRACTION
|
Details
|
extracted into 10% sodium hydroxide, which
|
Type
|
WASH
|
Details
|
washed with ether (twice), and the combined ethereal phases
|
Type
|
WASH
|
Details
|
were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |